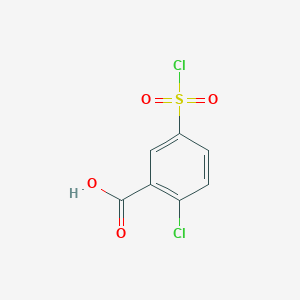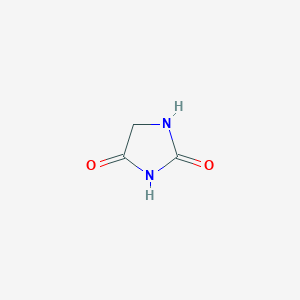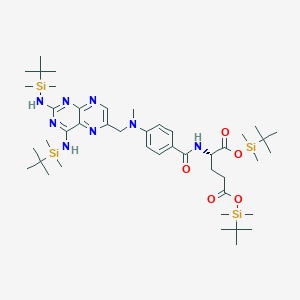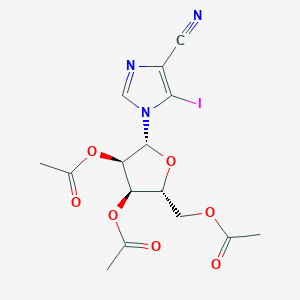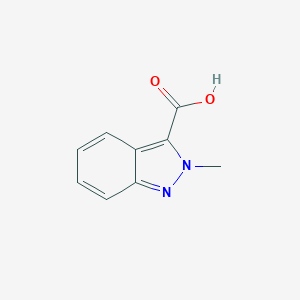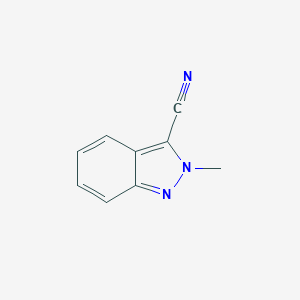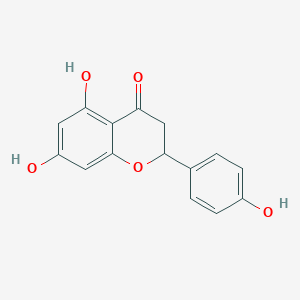
ヘプタメトニウム臭化物
概要
説明
科学的研究の応用
JWH 081 6-methoxynaphthyl isomer is primarily used in scientific research to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It is utilized in forensic chemistry and toxicology to understand the binding affinity and activity of synthetic cannabinoids . Additionally, it serves as a reference standard in mass spectrometry and other analytical techniques .
作用機序
Safety and Hazards
将来の方向性
Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .
生化学分析
Biochemical Properties
Heptamethonium bromide acts primarily as an antagonist at the nicotinic acetylcholine receptors located in sympathetic and parasympathetic ganglia . It binds mostly in or on the nAChR receptor, not the acetylcholine binding site itself . This interaction with the nAChR receptor is crucial for its role in biochemical reactions.
Cellular Effects
Heptamethonium bromide has significant effects on various types of cells and cellular processes. It inhibits both the sympathetic and parasympathetic nervous systems by blocking the neuronal nicotinic receptors in autonomic ganglia . This blockade influences cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The mechanism of action of Heptamethonium bromide is primarily through the block of the ion pore of the neuronal nicotinic receptors, rather than through competition with the binding site for acetylcholine . This blockage inhibits the transmission in all autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems .
Temporal Effects in Laboratory Settings
In laboratory settings, Heptamethonium bromide has shown to block the effects of nicotine, such as convulsions and locomotor stimulation, in laboratory rodents
Dosage Effects in Animal Models
While specific studies on the dosage effects of Heptamethonium bromide in animal models are limited, it’s known that it can significantly reduce renal sympathetic nerve activity, mean arterial pressure, and heart rate in animal models . The effects can vary with different dosages, and high doses may lead to more pronounced effects .
Metabolic Pathways
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Heptamethonium bromide is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier This suggests that its transport and distribution within cells and tissues are limited
Subcellular Localization
Given its role as a nicotinic acetylcholine receptor antagonist, it likely interacts with specific compartments or organelles within the cell
準備方法
合成経路と反応条件
JWH 081 6-メトキシナフチル異性体の合成は、適切な触媒の存在下、6-メトキシ-1-ナフトアルデヒドと1-ペンチルインドールを反応させることから始まります。反応は通常、トルエンまたはジクロロメタンなどの有機溶媒中、還流条件下で行われます。 生成物は、その後、カラムクロマトグラフィーで精製し、高純度の目的化合物を得ます .
工業的製造方法
JWH 081 6-メトキシナフチル異性体の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、最大収率と純度が得られるように最適化されます。 自動反応器や連続フローシステムを使用すると、製造プロセスの効率を向上させることができます .
化学反応の分析
反応の種類
JWH 081 6-メトキシナフチル異性体は、以下を含む様々な化学反応を起こします。
酸化: 化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 無水エーテル中での水素化リチウムアルミニウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: ハロゲン化誘導体の生成.
科学研究への応用
JWH 081 6-メトキシナフチル異性体は、主に、合成カンナビノイドの中枢および末梢カンナビノイド受容体への影響を研究するために、科学研究で使用されています。 これは、合成カンナビノイドの結合親和性と活性を理解するために、法化学および毒物学で使用されます . さらに、質量分析法やその他の分析手法における参照標準として役立ちます .
類似化合物との比較
類似化合物
JWH 018: CB1およびCB2受容体に対する高い親和性を有する別の合成カンナビノイド。
JWH 073: 類似の構造ですが、アルキル鎖長が異なります。
JWH 250: ナフチル環に異なる置換基が含まれています.
独自性
JWH 081 6-メトキシナフチル異性体は、ナフチル環上のメトキシ基の位置が異なるため、独特です。これは、カンナビノイド受容体に対する結合親和性と活性を影響を与えます。 この構造的な変異により、構造活性相関の研究や、特定の受容体親和性を有する新規合成カンナビノイドの開発が可能になります .
特性
IUPAC Name |
trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBNKSCGJOBFNU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6810-45-3 (Parent) | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972440 | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56971-24-5 | |
| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-[tert-butyl(dimethyl)silyl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate](/img/structure/B18089.png)
![(11R)-15,16-dimethoxy-11-methyl-11-oxido-3,5-dioxa-11-azoniapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B18094.png)
